1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one
Description
1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking two aromatic rings. The first aromatic ring contains 3,4-dimethoxy substituents (electron-donating groups), while the second features 3,5-di(trifluoromethyl) groups (electron-withdrawing substituents). This structural duality enhances its electronic polarization, making it relevant for nonlinear optical (NLO) applications and pharmaceutical research .
Synthesis: The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 1-(3,4-dimethoxyphenyl)ethanone and 3,5-di(trifluoromethyl)benzaldehyde. This method is widely employed for analogous chalcones, yielding products in 70–85% efficiency under optimized conditions .
Additionally, trifluoromethyl groups may enhance bioactivity, as seen in anti-SARS-CoV-2 chalcone derivatives .
Properties
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6O3/c1-27-16-6-4-12(9-17(16)28-2)15(26)5-3-11-7-13(18(20,21)22)10-14(8-11)19(23,24)25/h3-10H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYLNCSGCDJNSY-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential therapeutic applications. This compound belongs to a class of compounds known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural characteristics of this molecule, particularly the presence of methoxy and trifluoromethyl groups, may significantly influence its biological efficacy.
- Molecular Formula : C19H14F6O3
- Molecular Weight : 404.3 g/mol
- CAS Number : 254096-57-6
- IUPAC Name : (E)-3-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. The specific compound has been noted to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that similar chalcone derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colon Adenocarcinoma | <10 | Induction of apoptosis via mitochondrial pathways |
| Breast Cancer (MCF-7) | <15 | Inhibition of cell cycle progression |
| Lung Cancer (A549) | <12 | Disruption of PI3K/Akt signaling pathway |
Note: Specific IC50 values for this compound are not yet established but can be extrapolated from related chalcones in literature.
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that chalcone derivatives possess antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups like trifluoromethyl may enhance the compound's ability to penetrate microbial membranes.
Case Studies
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In Vitro Studies on Cancer Cell Lines
- A study conducted on a series of chalcone derivatives demonstrated that modifications at the phenolic positions significantly affected their cytotoxicity against the MCF-7 breast cancer cell line. The introduction of trifluoromethyl groups was associated with increased potency.
-
Mechanistic Insights
- Molecular docking studies have been performed to understand how this compound interacts with key proteins involved in cancer progression, such as Bcl-2 and survivin. These studies suggest that the compound may disrupt protein-protein interactions essential for tumor survival.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy): Enhance π-electron density, improving NLO performance. 3,4-Dimethoxy substituents in the target compound likely amplify polarization compared to 2,4,6-trimethoxy derivatives . Electron-withdrawing groups (e.g., trifluoromethyl): Increase electrophilicity and metabolic stability.
- Synthesis Efficiency : Yields for Claisen-Schmidt condensations range from 73% to 83% for similar compounds, suggesting the target compound’s synthesis is scalable and efficient .
Physical and Optical Properties
- Melting Points : Chalcones with bulky substituents (e.g., 3,5-di(trifluoromethyl)) typically exhibit higher melting points due to increased molecular rigidity. For example, 3-(3,5-dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one melts at 122°C .
- NLO Performance : The 3,4-dimethoxy/3,5-di(trifluoromethyl) combination likely surpasses derivatives with fewer electron-withdrawing groups. For instance, 1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one showed χ³ values comparable to benchmark NLO materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
